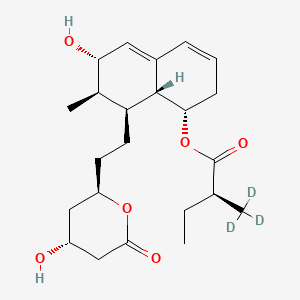![molecular formula C16H20N2O4 B12407739 1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea CAS No. 2412580-47-1](/img/structure/B12407739.png)
1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea is a complex organic compound with a unique spirocyclic structure This compound features a cyclopropane ring fused to an indene moiety, which is further functionalized with hydroxy and urea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclopropanation of an indene derivative, followed by functionalization with hydroxy and urea groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclopropanation reaction. Subsequent steps may involve oxidation and urea formation under controlled conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The urea group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the urea group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea involves its interaction with specific molecular targets and pathways. The hydroxy and urea groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
S-(+)-5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one: This compound has a similar hydroxy and cyclopropane structure but lacks the spirocyclic indene moiety.
1-Hydroxy-1-cyclopropanecarboxylic acid: This compound shares the cyclopropane ring but has different functional groups and lacks the spirocyclic structure.
Uniqueness
1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
2412580-47-1 |
|---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea |
InChI |
InChI=1S/C16H20N2O4/c1-8-6-10-12(11(8)7-18(22)14(17)20)9(2)16(4-5-16)15(3,21)13(10)19/h6,21-22H,4-5,7H2,1-3H3,(H2,17,20)/t15-/m1/s1 |
InChI Key |
VWMPVAZEBAKLFR-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C2=C(C3(CC3)[C@](C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |
Canonical SMILES |
CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)



![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)







